
Kaempferol 3-O-arabinoside
Overview
Description
Kaempferol 3-O-arabinoside (CAS: 99882-10-7) is a glycosylated derivative of kaempferol, a tetrahydroxyflavone with the molecular formula C20H18O10 (MW: 418.35 g/mol). It features an arabinose moiety attached to the 3-hydroxyl position of kaempferol, identified as kaempferol 3-O-α-L-arabinofuranoside via NMR and MS analyses . This compound is widely distributed in plants, including Nectandra hihua leaves, mango peels (Mangifera indica), walnut (Juglans regia) leaves, and fern species (Asplenium trichomanes) .
This compound exhibits potent antioxidant activity, scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol 3-O-arabinoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol 3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase . This method is environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources. The leaves of Nectandra hihua are a common source, where the compound is isolated from the ethyl acetate fraction . The extraction process involves solvent extraction followed by purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted kaempferol glycosides .
Scientific Research Applications
Kaempferol 3-O-arabinoside has a wide range of scientific research applications:
Mechanism of Action
Kaempferol 3-O-arabinoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways, including the caspase pathway and the JAK-STAT3 pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Analytical Comparisons
Table 1: Structural and Analytical Profiles of Kaempferol 3-O-arabinoside and Analogues
Key Observations :
- Sugar Type and Position: this compound differs from analogues like kaempferol 3-O-rhamnoside (rhamnose) and 3-O-xyloside (xylose) in sugar structure, impacting solubility and bioavailability. Arabinose and xylose (both pentoses) confer similar molecular weights but distinct stereochemical properties compared to rhamnose (a deoxyhexose) .
- Mass Spectrometry : All compounds lose their sugar moiety (~132–146 Da) to yield aglycone ions (e.g., kaempferol at m/z 285, quercetin at m/z 301) .
Table 2: Bioactivity Profiles of this compound and Analogues
Key Findings :
- Antioxidant Capacity: this compound outperforms rhamnoside and xyloside derivatives due to arabinose’s polar hydroxyl groups enhancing electron donation . Quercetin 3-O-arabinoside shows comparable activity but via different mechanisms (e.g., upregulating SOD/CAT) .
- Bioavailability : Glycosylation generally reduces absorption, but quercetin derivatives exhibit better intestinal uptake than kaempferol analogues .
Ecological and Pharmacological Roles
- Plant Physiology: In Malus spp., kaempferol 3-O-glycosides (including arabinoside) compete with anthocyanin biosynthesis, affecting flower pigmentation and pollen tube growth .
- Synergistic Effects: this compound in Ximenia americana leaf extracts synergizes with procyanidins to enhance intracellular antioxidant defenses .
Biological Activity
Kaempferol 3-O-arabinoside, a flavonol glycoside, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings.
Overview of this compound
This compound is derived from kaempferol, a naturally occurring flavonoid found in various plants. It is characterized by the presence of an arabinose sugar moiety attached to the kaempferol structure. This modification influences its biological activity compared to other kaempferol glycosides.
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Pharmacological Activities
Study on Antioxidant and Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. The compound also downregulated the expression of inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as a therapeutic agent for skin protection .
Impact on Cancer Cell Lines
In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. Additionally, it was found to reduce the expression of anti-apoptotic proteins such as Bcl-2, further supporting its anticancer potential .
Effects on Plant Physiology
Research has also explored the role of this compound in plant physiology. It has been found to regulate pollen tube growth through modulation of auxin transport and calcium signaling pathways. This suggests that the compound may play a critical role in reproductive processes in plants .
Comparison with Similar Compounds
This compound shares structural similarities with other flavonoid glycosides but differs in its sugar moiety, which affects its biological properties:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Kaempferol 3-O-arabinoside in plant extracts?
- Methodology : Use LC-QTOF-MS or UPLC-MS/MS for precise identification. This compound typically elutes at 7.04 minutes (retention time) with a molecular ion [M-H]⁻ at m/z 417.08 (C₂₀H₁₈O₁₀) . Confirm fragmentation patterns using tandem MS, observing characteristic ions such as m/z 285 (aglycone kaempferol) and m/z 153 (retro-Diels-Alder cleavage) . For quantification, pair with HPLC-UV/DAD at λ~265 nm and validate using reference standards.
Q. Which plant species are primary sources of this compound?
- Key Sources :
- Nectandra hihua (leaves, isolated via ethyl acetate fractionation) .
- Hypericum perforatum (tentatively identified in LC-MS profiles) .
- Prunus spinosa L. (flowers and leaves, co-occurring with quercetin derivatives) .
Q. How is the structure of this compound elucidated?
- Techniques :
- NMR : Assign arabinoside configuration (α-L or β-D) via ¹H-¹H COSY and HSQC, focusing on anomeric proton signals (δ ~5.3 ppm) .
- HRMS : Confirm molecular formula (C₂₀H₁₈O₁₀) with exact mass 418.09000 Da .
- Chromatographic Cross-Validation : Compare retention times and MS/MS spectra with authenticated standards .
Advanced Research Questions
Q. What mechanisms underlie the antioxidant activity of this compound?
- Mechanistic Insights :
- Radical Scavenging : Exhibits dose-dependent DPPH and ABTS activity, but paradoxically higher efficacy at lower concentrations (e.g., 0.5 mg/mL vs. 1 mg/mL), suggesting auto-oxidation or aggregation at high doses .
- Enzyme Modulation : Inhibits xanthine oxidase (IC₅₀ ~submicromolar) and activates superoxide dismutase (SOD) and catalase via Nrf2 pathway .
- Experimental Design : Use in vitro assays (e.g., H₂O₂-induced oxidative stress in HepG2 cells) paired with siRNA knockdown of antioxidant enzymes to validate pathways.
Q. How does this compound induce apoptosis in cancer cells?
- Pathways :
- JNK Activation : Triggers mitochondrial apoptosis via JNK phosphorylation, leading to Bax/Bak oligomerization and cytochrome c release .
- Epigenetic Modulation : Inhibits EZH2 (polycomb repressive complex) and SETD2, altering histone methylation and gene silencing in breast cancer models .
- Validation : Perform flow cytometry (Annexin V/PI staining) and Western blotting for cleaved caspases-3/8. Use JNK inhibitors (e.g., SP600125) to confirm pathway specificity.
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
- Data Reconciliation :
- Hazard vs. Bioactivity : PubChem lists H301/H341 warnings (genotoxicity), but in vitro assays show negligible toxicity except in NSD2/EZH2 contexts .
- Dose Dependency : Conduct long-term in vivo studies (rodent models) with pharmacokinetic profiling to assess bioaccumulation risks.
Q. Methodological Notes
- Contradiction Analysis : Address variability in antioxidant assays by standardizing solvent systems (e.g., avoid DMSO auto-oxidation artifacts) .
- Synthetic Alternatives : While total synthesis is underexplored, consider enzymatic glycosylation of kaempferol with arabinose donors for scalable production .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346052 | |
Record name | Juglalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99882-10-7 | |
Record name | Juglalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99882-10-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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